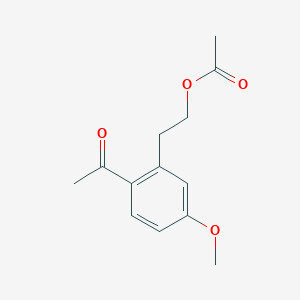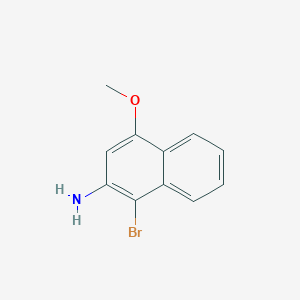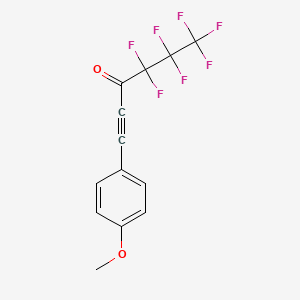![molecular formula C11H13BrO4S B14387615 2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid CAS No. 89730-22-3](/img/structure/B14387615.png)
2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a bromine atom and a methanesulfonyl group on a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the methanesulfonyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonylating agents like methanesulfonyl chloride. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid involves its interaction with specific molecular targets. The bromine and methanesulfonyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-2-methoxybenzoic acid
- 3-Bromo-5-methoxy-2-propyl-benzoic acid
- 1-Bromo-3-(methylsulfonyl)benzene
Uniqueness: 2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid is unique due to the presence of both a bromine atom and a methanesulfonyl group on a propyl chain attached to the benzoic acid core
Eigenschaften
CAS-Nummer |
89730-22-3 |
|---|---|
Molekularformel |
C11H13BrO4S |
Molekulargewicht |
321.19 g/mol |
IUPAC-Name |
2-(3-bromo-3-methylsulfonylpropyl)benzoic acid |
InChI |
InChI=1S/C11H13BrO4S/c1-17(15,16)10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) |
InChI-Schlüssel |
GLIUJGWGWXZRQR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C(CCC1=CC=CC=C1C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14387539.png)
![10-Bromo-4-nitro-7H-benzo[C]carbazole](/img/structure/B14387546.png)




![2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene](/img/structure/B14387583.png)

![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-3-methylbenzene-1-sulfonamide](/img/structure/B14387591.png)

![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate](/img/structure/B14387605.png)


![N~2~-{3-[(Cyclopropanecarbonyl)amino]phenyl}-N~1~,N~1~-diethylethanediamide](/img/structure/B14387612.png)
